(Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(Z)-N’-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 1-(pyridin-4-yl)ethanone with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule, with possible applications as an enzyme inhibitor or receptor modulator.
Medicine
The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of (Z)-N’-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-N’-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide: shares structural similarities with other pyrazole derivatives, thiophene derivatives, and pyridine derivatives.
Uniqueness
- The unique combination of the pyrazole, thiophene, and pyridine rings in a single molecule gives (Z)-N’-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide distinct chemical and biological properties that are not observed in simpler analogs.
Properties
CAS No. |
1285635-72-4 |
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Molecular Formula |
C15H13N5OS |
Molecular Weight |
311.36 |
IUPAC Name |
N-[(Z)-1-pyridin-4-ylethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H13N5OS/c1-10(11-4-6-16-7-5-11)17-20-15(21)13-9-12(18-19-13)14-3-2-8-22-14/h2-9H,1H3,(H,18,19)(H,20,21)/b17-10- |
InChI Key |
KRLYIMOPFLLRPB-YVLHZVERSA-N |
SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC=NC=C3 |
solubility |
not available |
Origin of Product |
United States |
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